Home > Products > Screening Compounds P137083 > 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one
5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one -

5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one

Catalog Number: EVT-13350410
CAS Number:
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is a synthetic compound belonging to the isoquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. Isoquinolines are bicyclic compounds that contain a fused benzene and pyridine ring, and their derivatives often exhibit pharmacological properties. This specific compound incorporates a fluorine atom at the 5-position and a methyl group at the 3-position of the isoquinoline structure, which may influence its biological activity and receptor interactions.

Source

The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its derivatives and related compounds have been explored in numerous studies for their therapeutic potential, particularly in neurology and oncology.

Classification

5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is classified as a heterocyclic organic compound. It is categorized under the broader class of isoquinolines, which are known for their structural complexity and varied reactivity. The presence of the fluorine atom enhances its lipophilicity and may improve its binding affinity to biological targets.

Synthesis Analysis

Methods

Several synthetic routes have been developed to produce 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one. Common methods include:

  1. Fluorination Reactions: Utilizing fluorinating agents such as N-fluorobenzenesulfonimide or other electrophilic fluorination reagents to introduce the fluorine atom at the 5-position.
  2. Cyclization Reactions: Employing cyclization strategies that involve precursors like 3-methyl-phenylalanine derivatives followed by intramolecular reactions to form the isoquinoline structure.
  3. Reduction Reactions: The conversion of isoquinoline derivatives through reduction processes to yield the dihydroisoquinoline form.

Technical Details

The synthesis typically involves multiple steps including protection-deprotection strategies, use of catalysts, and careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity. For example, a common approach might involve starting from an appropriate substituted aniline or phenol derivative, followed by a series of reactions including alkylation and cyclization.

Molecular Structure Analysis

Structure

The molecular structure of 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one can be represented as follows:

C10H10FNO\text{C}_{10}\text{H}_{10}\text{F}\text{N}\text{O}

This indicates that the compound consists of ten carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.

Data

Key structural data includes:

  • Molecular Weight: Approximately 181.19 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic chemical shifts can be observed in proton NMR spectra that confirm the presence of functional groups and substitution patterns.
Chemical Reactions Analysis

Reactions

5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature allows for electrophilic attack at positions on the benzene ring.
  3. Reduction Reactions: The compound can be reduced to form more saturated derivatives or other functionalized products.

Technical Details

In synthetic applications, controlling reaction conditions such as temperature and solvent can significantly influence reaction pathways and yields. For instance, using polar aprotic solvents may enhance nucleophilicity during substitution reactions.

Mechanism of Action

Process

The mechanism of action for 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is largely dependent on its interaction with biological targets such as receptors or enzymes.

  1. Binding Affinity: The presence of fluorine may enhance lipophilicity and facilitate better membrane permeability.
  2. Receptor Interaction: It may act as an agonist or antagonist at various neurotransmitter receptors due to structural similarities with natural ligands.

Data

Studies have shown that modifications at specific positions on the isoquinoline scaffold can lead to significant changes in pharmacological profiles, making this compound a candidate for further exploration in drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid or oil depending on purity.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases which may lead to degradation.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbon adjacent to the nitrogen atom.
Applications

Scientific Uses

5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one has potential applications in several fields:

  1. Pharmaceutical Research: Investigated for its anticonvulsant properties and potential use in treating neurological disorders.
  2. Chemical Biology: Used as a probe to study receptor interactions due to its unique structural features.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules with desired biological activities.
Introduction to 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one in Medicinal Chemistry

Historical Context of Dihydroisoquinoline Scaffolds in Drug Discovery

The dihydroisoquinoline scaffold represents a privileged structure in medicinal chemistry, with roots tracing back to naturally occurring alkaloids like papaverine and morphine derivatives. These tetracyclic nitrogen-containing heterocycles provide a rigid framework amenable to structural diversification while maintaining optimal three-dimensional positioning of pharmacophoric elements. Early synthetic efforts focused on derivatives like praziquantel (containing a hexahydroisoquinolinone core), which revolutionized antiparasitic therapy through its flatworm-paralyzing activity mediated via calcium channel disruption [5]. Modern drug discovery has exploited this scaffold’s versatility across therapeutic areas:

  • Anticancer Agents: Substituted dihydroisoquinolinones emerged as potent inhibitors targeting dysregulated pathways in oncology. Patent US9481666B2 details compounds like 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one for treating abnormal cell growth disorders. These molecules disrupt protein-protein interactions in epigenetic complexes or cell-cycle machinery [1].
  • Central Nervous System (CNS) Drugs: Nomifensine (a tetrahydroisoquinoline) demonstrated potent norepinephrine-dopamine reuptake inhibition, validating the scaffold’s applicability in neuropharmacology. Synthetic routes to 8-fluoro-3,4-dihydroisoquinoline enabled access to novel 1,8-disubstituted tetrahydroisoquinolines with calcium channel-blocking activity for chronic pain management [4].
  • Epigenetic Modulators: Dihydroisoquinolinones serve as structural cores in WD repeat domain 5 (WDR5) WIN site antagonists. Compound 1 (featuring a 3-methyl-1,3-dihydro-2H-imidazol-2-imine fused dihydroisoquinolinone) exhibited picomolar binding affinity, disrupting MLL1 methyltransferase activity in leukemia models [7].

Table 1: Therapeutic Applications of Dihydroisoquinoline Derivatives

Therapeutic AreaRepresentative CompoundBiological TargetKey Activity
Oncology5,8-Dichloro-dihydroisoquinolinoneTankyrase/Wnt pathwayAntiproliferative in CRC cells [1]
AntiparasiticPraziquantelSchistosome calcium channelsParalysis of flatworms [5]
EpigeneticsWDR5 inhibitor (Compound 1)WIN site of WDR5MLL1 complex disruption [7]
NeuroinflammationFPR2 agonist MR39Formyl peptide receptor 2Resolution of inflammation [9]

The synthetic evolution of this scaffold accelerated with methodologies like Pomeranz-Fritsch cyclization and directed ortho-lithiation. For instance, Schlosser’s lithiation protocol enabled efficient access to 8-methoxy-3,4-dihydroisoquinoline, while modified lithiation of N-pivaloyl-3-fluorophenethylamine at −78°C provided 8-fluoro-3,4-dihydroisoquinoline—a precursor for neuroactive 1,2,3,4-tetrahydroisoquinolines [4]. These advances facilitated systematic SAR exploration, positioning 5-fluoro-3-methyl-1,2-dihydroisoquinolin-1-one as a strategic hybrid incorporating fluorine and methyl pharmacomodulations.

Role of Fluorine Substituents in Bioactive Molecule Design

Fluorine incorporation has become a cornerstone in optimizing bioactive molecules, with ~30% of FDA-approved drugs containing fluorine. In dihydroisoquinolinones, fluorine’s impact manifests through three primary mechanisms:

  • Electron-Withdrawing Effects: The fluorine atom’s high electronegativity (Pauling scale: 3.98) polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength and modulating pKa. In S1PR2 ligands like compound 28e (IC₅₀ = 14.6 ± 1.5 nM), the meta-fluorine on the aryloxybenzene unit increased binding potency by 15-fold compared to non-fluorinated analogs. This effect arises from dipole interactions with Ser₁₀₃ in S1PR2’s orthosteric pocket [2].
  • Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes. Ureidopropanamide FPR2 agonists demonstrated 2.3-fold increased microsomal half-lives when fluorinated at metabolically labile sites (e.g., para-position of phenylcyclopropylmethyl groups). This occurs via blockade of benzylic hydroxylation and epoxide formation pathways [9].
  • Membrane Permeability: Fluorine’s lipophilicity (Hansch π parameter: 0.14) enhances blood-brain barrier (BBB) penetration. 5-Fluoro-1,2-dihydroisoquinolin-1-ones exhibit log P values ~1.8–2.2, correlating with CNS activity. In FPR2 agonist MR39 derivatives, fluorination improved brain-to-plasma ratios by 40% in murine models—critical for targeting neuroinflammation [9].

Table 2: Impact of Fluorination on Dihydroisoquinolinone Derivatives

CompoundFluorine PositionKey Property ChangeStructural Basis
S1PR2 ligand 28emeta-AryloxybenzeneIC₅₀: 14.6 ± 1.5 nM (Δ15x vs H-analog)Dipole interaction with Ser₁₀₃ [2]
FPR2 agonist (S)-11lPhenylcyclopropylmethylBrain AUC: 12,300 ng·h/g (40% ↑ vs non-F)Blocked CYP3A4-mediated oxidation [9]
8-Fluoro-DHIQC8 aromaticLog P: 1.85 (vs 1.72 for 8-H)Enhanced passive diffusion [4]

Fluorine’s steric mimicry of oxygen also enables bioisosteric replacement of carbonyls or hydroxyls. In fluorescent 5-hydroxy-1,2-dihydroisoquinolin-1-ones, fluorination at C6/C7 red-shifted emission maxima by 25–40 nm while retaining large Stokes shifts (>6000 cm⁻¹)—valuable for molecular probe design [8].

Significance of Methyl Substitution in Isoquinoline Derivatives

Methyl substitution at C3 of dihydroisoquinolin-1-ones induces conformational and steric effects that profoundly influence target engagement and pharmacokinetics:

  • Conformational Restriction: The 3-methyl group imposes torsional strain on the lactam ring, biasing the molecule toward a half-chair conformation where the C3 substituent occupies a pseudo-axial orientation. This rigidifies the scaffold and pre-organizes pendant pharmacophores for optimal target binding. In WDR5 inhibitors, 3-methyl-1,2-dihydroisoquinolin-1-ones exhibited 200-fold higher affinity (Kᵢ = 44 pM) than unmethylated analogs due to improved π-stacking with His₂₇₀ and van der Waals contacts with Phe₂₆₃ in the WIN site cleft [7].
  • Steric Shielding: The methyl group sterically protects the C3 position from oxidative metabolism. When introduced to FPR2 agonists, 3-methyl analogs demonstrated microsomal half-lives >120 minutes (vs. 48 minutes for des-methyl compound 2), primarily by impeding CYP2D6-mediated C3 hydroxylation. This prolongs systemic exposure and enables once-daily dosing regimens [9].
  • Pharmacokinetic Modulation: Methylation enhances passive diffusion by masking polar surface area. 3-Methyl-5-fluoro-1,2-dihydroisoquinolin-1-one exhibits 92% Caco-2 monolayer permeability (P<0.05 vs non-methylated analog), attributable to reduced desolvation energy and intramolecular H-bond disruption. This property is exploitable in CNS drug design where BBB penetration is essential [3] [9].

Table 3: Biological Impact of Methyl Substitution in Dihydroisoquinolinones

Biological SystemMethyl EffectMagnitude of Change
WDR5 binding affinityEnhanced π-stacking with His₂₇₀Kᵢ: 44 pM (vs 8.6 nM for 3-H) [7]
Microsomal stability (rat)Blocked CYP2D6 oxidation at C3t₁/₂: >120 min (vs 48 min) [9]
Caco-2 permeabilityReduced polar surface area (PSA: 45 Ų vs 52 Ų)Papp: 92% (vs 78%) [9]

The synergy between 5-fluoro and 3-methyl substitutions creates a multidimensional optimization: Fluorine amplifies target affinity and electronic effects, while methyl enhances metabolic stability and conformational control. This is exemplified in tankyrase inhibitors like XAV939, where fluorine and methyl groups cooperatively stabilize the adenine-binding pocket via hydrophobic collapse and C–F···H–N hydrogen bonds [6]. Molecular dynamics simulations confirm that 3-methyl-5-fluoro-1,2-dihydroisoquinolin-1-one adopts a binding pose with 1.2 Å deeper penetration into TNKS’s nicotinamide site than non-substituted analogs—validating the strategic value of this pharmacophore [6].

Properties

Product Name

5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one

IUPAC Name

5-fluoro-3-methyl-2H-isoquinolin-1-one

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

InChI

InChI=1S/C10H8FNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,1H3,(H,12,13)

InChI Key

MGIMUHPGDKOSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2F)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.